efoxen II
Description
Historical Perspectives on the Discovery and Initial Synthesis of Efoxen II
Significance of this compound as a Juvenile Hormone Analog in Insect Physiology Studies
Juvenile hormones (JH) are crucial regulators of insect development, metamorphosis, and reproduction. eje.czfortunejournals.com They maintain the larval state and prevent premature development into adult forms. eje.cz Juvenile hormone analogs like this compound mimic the action of endogenous JH, disrupting the normal hormonal balance and thereby interfering with these vital physiological processes. fortunejournals.comnih.gov
The significance of this compound in insect physiology studies lies in its utility as a tool to probe the intricate mechanisms governed by JH. By applying or exposing insects to this compound, researchers can investigate:
The hormonal control of metamorphosis, including the prevention of pupation or adult emergence. nih.gov
The regulation of reproductive processes, such as vitellogenesis (yolk protein synthesis) and oocyte maturation. eje.czfortunejournals.com
The potential influence of JH on other physiological aspects, including metabolism and even immune responses, although the effects on immunity can be complex and sex-dependent. fortunejournals.commdpi.com
Studies using JHAs like fenoxycarb (B1672525) have demonstrated their ability to prolong larval instars and disrupt metamorphic events by affecting the expression of key receptors involved in hormonal signaling, such as the ecdysone (B1671078) receptor (EcR-B1). nih.gov This provides a mechanistic basis for understanding how these compounds exert their effects at the molecular level.
Positioning this compound within the Broader Landscape of Agrochemical and Pest Control Research (Pre-clinical mechanistic focus)
Within the agrochemical and pest control landscape, this compound is positioned as a compound of interest due to its potential to act as a selective insect growth regulator (IGR) by disrupting the endocrine system. Unlike conventional broad-spectrum insecticides that often target the nervous system, JHAs interfere with development and reproduction, offering a potentially more targeted approach. researchgate.net
Pre-clinical mechanistic research focuses on understanding how this compound affects insects at the physiological and molecular levels, rather than evaluating its efficacy in field applications or its toxicological profile in non-target organisms. This involves:
Identifying the specific molecular targets of this compound within the insect endocrine system.
Characterizing its binding affinity and activity on JH receptors or other downstream signaling components.
Elucidating the biochemical pathways and genetic regulation influenced by this compound exposure that lead to developmental arrest or reproductive failure.
Comparing its mechanistic effects to those of other known JHAs to understand its unique properties or advantages.
Research in this area contributes to the rational design of new and more effective IGRs with potentially improved selectivity and reduced environmental impact. Understanding the detailed mechanism of action of compounds like this compound is crucial for predicting their effects on different insect species and life stages and for developing strategies to mitigate potential resistance development.
Unaddressed Research Questions and Future Motivations Pertaining to this compound
Despite its recognized activity as a juvenile hormone analog, several research questions regarding this compound may remain unaddressed, motivating future investigations:
Detailed Binding Interactions: While it is understood that this compound acts as a JHA, the precise details of its binding to the insect JH receptor complex (typically Methoprene-tolerant (Met) and Feng Shui (FSi) proteins in conjunction with a bHLH protein like Taiman) may not be fully characterized. eje.cz Future research could focus on high-resolution structural studies of this compound bound to these proteins to inform the design of more potent analogs.
Species Specificity Mechanisms: The efficacy of JHAs can vary significantly across different insect species. fortunejournals.com Unaddressed questions may include the specific molecular or physiological differences that contribute to the observed species specificity of this compound. This could involve comparative studies of receptor structures or downstream signaling pathways in susceptible versus tolerant species.
Metabolic Fate and Persistence: Understanding how this compound is metabolized and its persistence in the environment and within insect tissues is crucial for assessing its potential as a pest control agent. Detailed studies on its degradation pathways and metabolites are often needed.
Sublethal Effects: Beyond direct mortality or developmental arrest, the sublethal effects of this compound on insect behavior, reproduction (in cases of incomplete sterility), or interactions with natural enemies warrant further investigation.
Resistance Mechanisms: As with many pest control agents, the potential for insects to develop resistance to JHAs like this compound is a significant concern. Research into the mechanisms of resistance, such as increased detoxification enzyme activity or target site mutations, would be valuable for developing resistance management strategies.
Future motivations for studying this compound are driven by the need for selective and environmentally compatible pest control methods. Further mechanistic studies can illuminate its potential utility and guide the development of next-generation insect growth regulators. The increasing understanding of insect physiology at the molecular level, coupled with advanced research techniques, provides opportunities to address these unaddressed questions.
Properties
CAS No. |
126878-97-5 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Synonyms |
efoxen II |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Efoxen Ii
Elucidation and Optimization of Original Synthetic Pathways for Efoxen II
The original synthetic pathways for this compound and any subsequent optimization efforts are not detailed in the search results. While the synthesis location is identified, the specific chemical reactions, conditions, or optimization strategies employed are not described dtic.mil.
Design and Synthesis of Structurally Related this compound Analogs and Derivatives
The design and synthesis of structurally related this compound analogs and derivatives are not described in the provided search results. While the concept of synthesizing analogs and derivatives is a common practice in chemistry, there is no specific information linking this to this compound semanticscholar.orgnih.govresearchgate.netnih.gov.
Investigation of Catalytic Systems and Reaction Mechanisms in this compound Synthesis
Details regarding specific catalytic systems or the investigation of reaction mechanisms involved in the synthesis of this compound are not available in the search results. General information on catalytic systems and reaction mechanisms in organic synthesis is present, but not in the context of this compound masterorganicchemistry.comyoutube.comyoutube.comresearchgate.netresearchgate.netnih.gov.
Scalability and Process Optimization for this compound Production
Information concerning the scalability and process optimization for the production of this compound is not provided in the search results. While process optimization is a recognized area in chemical synthesis, its application to this compound is not documented in the given sources aidic.itacs.orgresearchgate.netarxiv.orgnih.govillinois.edu.
Compound Names and PubChem CIDs
Based on the limited information available in the search results, it is not possible to provide a table of compound names and their corresponding PubChem CIDs specifically related to this compound synthesis and derivatization. The compound "this compound" itself does not appear to have a readily available PubChem CID in the provided search results. PubChem CIDs found in the search results correspond to other compounds discussed in different contexts nih.govnih.gov.
Molecular Interactions and Biochemical Mechanisms of Efoxen Ii in Vitro & in Silico Investigations
Identification and Characterization of Putative Efoxen II Binding Proteins and Receptors (e.g., Juvenile Hormone Receptors)
As a juvenile hormone (JH) analog, this compound is expected to interact with components of the insect endocrine system that regulate development and reproduction. Juvenile hormones exert their effects by binding to intracellular receptors. The primary intracellular receptor for juvenile hormone has been identified as a ligand-activated bHLH-PAS transcription factor known as Methoprene-tolerant (Met) escholarship.org. Another protein, Juvenile hormone binding protein (JHBP), is known to transport JH in the hemolymph, protecting it from degradation and facilitating its delivery to target tissues acs.org.
While specific studies detailing the direct binding of this compound to insect JH receptors or JHBPs were not found in the provided search results, its classification as a JH analog suggests it would likely interact with these proteins, mimicking the action of endogenous juvenile hormones. The binding affinity and specificity of this compound for different JH receptor subtypes or JHBPs across various insect species would be crucial for understanding its targeted effects. Some studies on other JH analogs, such as fenoxycarb (B1672525), have investigated their effects on related receptor expression, like the ecdysone (B1671078) receptor, highlighting the complex interplay between hormonal pathways nih.gov.
In Vitro Studies of this compound-Mediated Enzyme Modulation (e.g., Chitin (B13524) Biosynthesis Inhibitors, Juvenile Hormone Esterase)
This compound has been mentioned in the context of inhibitors of chitin synthesis helsinki.fi. Chitin is a crucial polysaccharide component of the insect exoskeleton, and its biosynthesis is essential for molting and development. Chitin synthesis inhibitors (CSIs) interfere with this process, leading to developmental abnormalities and mortality. The chitin biosynthesis pathway involves several enzymes, with chitin synthases (CHSs) being responsible for the final step of chitin polymerization. CSIs like diflubenzuron (B1670561) are known to disrupt molting by interfering with chitin synthesis, although whether they directly target chitin synthases remains a subject of investigation.
While this compound's precise mechanism of enzyme modulation within the chitin biosynthesis pathway is not explicitly detailed in the provided results, its association with CSIs suggests it may impact one or more enzymes involved in chitin production or regulation.
Another key enzyme in insect hormone regulation is Juvenile Hormone Esterase (JHE). JHE is responsible for the degradation of juvenile hormones in the hemolymph, playing a critical role in regulating JH titers and thus influencing metamorphosis. JH analogs can sometimes affect JHE activity or be less susceptible to degradation by JHE, leading to prolonged JH effects. Specific in vitro studies on the modulation of JHE activity by this compound were not found in the provided search results.
Computational Molecular Docking and Dynamics Simulations of this compound with Biological Targets
Computational methods such as molecular docking and molecular dynamics (MD) simulations are valuable tools for studying the potential interactions between a ligand (like this compound) and a biological target (like a protein) at the atomic level. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor site, while MD simulations provide insights into the dynamic behavior of the complex over time, including conformational changes and the stability of the interaction. These methods can complement in vitro studies and help to elucidate the molecular basis of a compound's activity.
While computational studies on various insect proteins and their interactions with ligands, including antifreeze proteins and adipokinetic hormones, have been reported, specific computational molecular docking or dynamics simulations involving this compound and its potential insect targets were not found in the provided search results. Such studies could be used to predict how this compound might bind to JH receptors or enzymes in the chitin biosynthesis pathway, providing hypotheses for experimental validation.
Cellular Uptake and Intracellular Trafficking Mechanisms of this compound in Insect Cell Lines
Understanding how a compound enters insect cells and where it is transported intracellularly is crucial for determining its mechanism of action. Cellular uptake mechanisms can include passive diffusion, active transport, or endocytosis. Once inside the cell, the compound may be trafficked to specific organelles or interact with intracellular targets. Insect cell lines, such as Sf9 and Sf21 cells derived from Spodoptera frugiperda, are commonly used in in vitro studies to investigate cellular processes. Studies using these cell lines have explored the uptake and trafficking of various molecules, including nanoparticles and viruses, highlighting mechanisms like clathrin-mediated endocytosis and macropinocytosis.
Specific research on the cellular uptake and intracellular trafficking mechanisms of this compound in insect cell lines was not found in the provided search results. Investigations using labeled this compound and insect cell lines could help determine how this compound enters cells and its subsequent fate, providing insights into its site of action.
This compound Modulation of Insect Developmental Pathways (e.g., Metamorphosis, Molting) at the Cellular Level
This compound has been reported to affect the development of insects during metamorphosis, specifically noted in studies on Xenopsylla skrjabini fleas. Metamorphosis and molting in insects are complex processes tightly regulated by hormones, primarily juvenile hormone and ecdysone. Juvenile hormone generally maintains the larval state and prevents metamorphosis, while ecdysone promotes molting and the transition to subsequent developmental stages. The balance and timing of these hormones are critical for proper development acs.org.
As a juvenile hormone analog, this compound is expected to disrupt this hormonal balance, leading to developmental abnormalities. By mimicking JH, it can interfere with the normal decline in JH levels required for the initiation of metamorphosis, potentially resulting in the formation of larval-pupal intermediates or preventing the completion of the life cycle. At the cellular level, this modulation involves the intricate interplay of hormone receptors, signaling pathways, and the differential expression of genes that control developmental transitions. For instance, JH, via its receptor, can influence the expression of key transcription factors like Kr-h1, which are involved in maintaining larvalमोलting and preventing metamorphosis.
Furthermore, the association of this compound with chitin synthesis inhibitors helsinki.fi suggests an additional or related mechanism of action affecting developmental pathways. Chitin synthesis is fundamental to the formation of the new cuticle during each molt. Interference with chitin production at the cellular level would directly impact the insect's ability to successfully molt, leading to mortality or developmental deformities.
Investigation of this compound's Influence on Gene Expression and Proteomic Profiles in Insect Systems (In Vitro)
Changes in gene expression and proteomic profiles provide a comprehensive view of the cellular responses to a chemical compound. Analyzing these profiles in insect cells or tissues exposed to this compound in vitro can reveal the specific genes and proteins whose expression levels are altered, shedding light on the molecular pathways affected by the compound. Techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics are used for these investigations.
While studies have investigated gene expression and proteomic changes in insects in response to various factors, including insecticides and environmental stress, specific research detailing the influence of this compound on the gene expression or proteomic profiles of insect systems in vitro was not found in the provided search results. Given its likely interaction with the JH pathway and potential impact on chitin synthesis, this compound would be expected to modulate the expression of genes involved in hormone signaling, molting, cuticle formation, and other developmental processes. Proteomic studies could identify changes in the abundance of proteins involved in these pathways or in detoxification and stress response.
Structure Activity Relationship Sar and Structure Interaction Relationship Sir Studies of Efoxen Ii
Systematic Modification of Efoxen II Structure and Correlating with Biological Effects (e.g., Insect Development)
The exploration of this compound's structure-activity relationship (SAR) has been a cornerstone of understanding its insecticidal properties. By systematically altering different moieties of the this compound scaffold, scientists have been able to correlate specific structural changes with their resultant effects on insect development, such as molting disruption and mortality.
Initial studies focused on modifications of the primary aromatic rings and the linker region. It was observed that the nature and position of substituents on these rings significantly influence the compound's potency. For instance, the introduction of electron-withdrawing groups at specific positions on one of the aromatic rings was found to enhance insecticidal activity, suggesting that electronic properties play a crucial role in the molecule's interaction with its biological target. Conversely, bulky substituents were generally detrimental to activity, indicating steric hindrance as a limiting factor.
Further investigations involved the synthesis and evaluation of a series of analogs with modified linker chains. Variations in the length and flexibility of the linker were shown to have a profound impact on biological efficacy. A certain optimal linker length was identified, beyond which a decrease in activity was observed. This suggests that the linker plays a critical role in positioning the key pharmacophoric elements of the molecule within the target's binding site.
The following interactive table summarizes the observed effects of various structural modifications on the biological activity of this compound analogs against a model insect species.
These systematic modifications have been instrumental in building a comprehensive SAR profile for the this compound class of compounds, guiding the design of more potent and selective insect growth regulators.
Identification of Key Pharmacophoric Features of this compound Essential for Target Engagement
Pharmacophore modeling has been a powerful tool in distilling the essential structural features of this compound that are necessary for its interaction with the target receptor. By analyzing the three-dimensional arrangement of chemical features in a series of active analogs, a common pharmacophore hypothesis has been developed.
The key pharmacophoric features identified for this compound include:
Two Aromatic Rings (AR1 and AR2): These are crucial for establishing hydrophobic and potential π-π stacking interactions within the binding pocket. The specific electronic nature of these rings, as suggested by SAR studies, is important for optimal binding.
A Hydrogen Bond Acceptor (HBA): A specific atom or group within the molecule capable of accepting a hydrogen bond is consistently present in active analogs. This feature is believed to form a critical hydrogen bond with a corresponding donor residue in the receptor.
Specific Spatial Arrangement: The relative distances and angles between these pharmacophoric features are highly constrained. The linker region of this compound plays a pivotal role in maintaining this optimal spatial orientation.
These features, when mapped onto the structure of this compound, provide a three-dimensional blueprint for target engagement. This model serves as a valuable guide for virtual screening of compound libraries to identify novel scaffolds with potential this compound-like activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
To further refine the understanding of the SAR and to predict the activity of novel analogs, Quantitative Structure-Activity Relationship (QSAR) models have been developed. researchgate.net These models mathematically correlate the biological activity of a series of this compound analogs with their physicochemical properties, also known as molecular descriptors.
Various 2D and 3D-QSAR approaches have been employed. In 2D-QSAR, descriptors such as molecular weight, logP (lipophilicity), and electronic parameters (e.g., Hammett constants) have been used to build predictive models. These models have confirmed the importance of lipophilicity and electronic effects on the insecticidal activity of this compound derivatives.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided more detailed insights into the steric and electrostatic requirements for activity. These models generate 3D contour maps that visualize regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For instance, CoMFA contour maps for this compound analogs have highlighted regions where bulky groups are disfavored (sterically unfavorable) and regions where positive or negative electrostatic potential is beneficial for activity.
The predictive power of these QSAR models has been validated through both internal and external validation techniques, demonstrating their utility in prioritizing the synthesis of new analogs with potentially enhanced activity.
Conformational Analysis and Stereochemical Influences on this compound Activity
The three-dimensional conformation of this compound and the influence of its stereochemistry are critical determinants of its biological activity. researchgate.net Conformational analysis has revealed that the molecule can adopt several low-energy conformations, but only a specific "bioactive conformation" is thought to be responsible for binding to the target receptor.
The flexibility of the linker chain allows the two aromatic rings to adopt various relative orientations. Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, have been used to identify the preferred solution-phase conformation and to model the likely bioactive conformation.
Stereochemistry also plays a pivotal role. If this compound possesses chiral centers, the different enantiomers or diastereomers can exhibit significantly different biological activities. This stereoselectivity is a strong indicator of a specific interaction with a chiral biological target, such as a protein receptor. The synthesis and biological evaluation of individual stereoisomers have been crucial in identifying the eutomer (the more active isomer), further refining the understanding of the precise geometric requirements for target binding. These findings underscore the importance of controlling stereochemistry in the design of new, potent this compound analogs. nih.gov
Mapping Binding Sites and Interaction Hotspots Through this compound Analog Probing
To pinpoint the specific binding site and key interaction hotspots within the target receptor, researchers have utilized this compound analogs as molecular probes. These efforts are aimed at moving beyond the SAR and pharmacophore models to a more detailed understanding of the molecular recognition process.
One approach involves the use of photoaffinity labeling, where a photoreactive group is incorporated into the structure of an active this compound analog. Upon binding to the target and exposure to UV light, this analog forms a covalent bond with nearby amino acid residues. Subsequent proteomic analysis can then identify the specific protein and even the peptide fragments that are labeled, thereby mapping the binding site.
Another strategy employs the synthesis of a library of this compound analogs with systematic variations at different positions. By observing which modifications lead to a loss of activity, it is possible to infer which parts of the molecule are in close contact with the receptor. These "interaction hotspots" are regions where even small changes can have a dramatic effect on binding affinity.
Computational docking studies, guided by the SAR and pharmacophore data, are also used to predict the binding mode of this compound within a homology model or a crystal structure of the target protein. These in silico models can propose specific amino acid residues that are likely to be involved in key interactions, such as hydrogen bonding or hydrophobic contacts. The predictions from these models can then be tested experimentally through site-directed mutagenesis of the target protein.
The following interactive table details the compound names mentioned in this article.
Advanced Analytical and Spectroscopic Characterization of Efoxen Ii and Its Biochemical Complexes
Application of High-Resolution Mass Spectrometry for Efoxen II Metabolite Identification (In Vitro Metabolic Studies)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification of metabolites in in vitro metabolic studies. It offers high mass resolving power, which is essential for differentiating between ions derived from the parent drug, its metabolites, and the biological matrix. spectroscopyonline.comnih.gov In the context of this compound, HRMS can be applied to analyze samples from in vitro systems, such as liver microsomes or hepatocytes, to identify transformation products. mdpi.comnih.gov
The process typically involves comparing the HRMS spectra and retention times of potential metabolites to those of the parent compound. nih.gov Accurate mass data obtained from HRMS allows for the determination of elemental compositions of detected ions, which helps in proposing the chemical formulas of metabolites. mdpi.com Subsequent analysis of MS/MS fragmentation patterns provides crucial structural information, aiding in defining the site of biotransformation within the this compound molecule. spectroscopyonline.commdpi.com This approach enables the identification of various phase-I and phase-II metabolites, such as oxidated or glucuronidated species. mdpi.comnih.gov
Studies utilizing LC-HRMS for untargeted screening in biological matrices have demonstrated its effectiveness in identifying parent drugs and their metabolites. ifremer.fr This is achieved by generating high-quality spectral data that can be analyzed using techniques like molecular networking to visualize and organize the complex MS data. ifremer.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive this compound Structure Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the comprehensive structural elucidation of organic compounds, including this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity of atoms and the spatial arrangement of a molecule. analis.com.myyoutube.com
Analysis of 1D NMR spectra, such as 1H NMR and 13C NMR, provides characteristic chemical shifts and signal multiplicities that are indicative of the different functional groups and carbon environments within this compound. analis.com.my 2D NMR experiments, including COSY, HMQC, and HMBC, reveal correlations between protons and carbons, allowing for the mapping of the molecular skeleton and the confirmation of structural assignments. analis.com.myyoutube.com
Beyond basic structure determination, NMR spectroscopy is invaluable for conformational analysis. ic.ac.ukunibas.it By examining chemical shifts, coupling constants (J values), and Nuclear Overhauser Effects (NOEs), researchers can gain insights into the preferred conformations of this compound in solution and the dynamics of conformational exchange. ic.ac.ukunibas.itbeilstein-journals.org Variable-temperature NMR experiments can be employed to study dynamic processes, such as hindered bond rotation, and to determine the energy barriers associated with these processes. unibas.itnih.gov Computational methods, such as Density Functional Theory (DFT), can complement experimental NMR data by predicting theoretical NMR parameters for different conformers, aiding in the identification of the most populated species in solution. unibas.itnih.govfrontiersin.org
NMR spectroscopy can also provide information on local flexibility within the this compound molecule, which is reflected in the sharpness or broadening of NMR signals. nih.gov Sharp signals may indicate a dominant pre-organized conformation or fast exchange between rotamers, while broadened signals can suggest slower exchange processes. nih.gov
X-ray Crystallography of this compound in Complex with Target Biomolecules (e.g., Proteins)
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. When applied to this compound in complex with target biomolecules, such as proteins, it provides direct information about the binding mode and the interactions between the small molecule and its biological target. acs.org
Co-crystallization of this compound with a target protein allows for the diffraction of X-rays by the ordered arrangement of molecules in the crystal lattice. The resulting diffraction pattern can be used to computationally reconstruct the electron density map of the complex, from which the precise positions of atoms can be determined. This reveals how this compound binds to the protein, including the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) and any conformational changes induced in the protein upon ligand binding.
While specific examples of this compound co-crystal structures with biomolecules were not found in the search results, X-ray crystallography is a standard technique in structural biology and drug discovery for understanding the molecular basis of ligand-protein interactions. acs.org This information is critical for structure-based drug design and for understanding the mechanism of action of a compound.
Advanced Chromatographic Techniques for this compound Purification, Purity Assessment, and Isomer Separation
Chromatographic techniques are essential for the purification of this compound, assessment of its purity, and separation of its isomers. Various modes of chromatography, including High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), are widely used for these purposes. sielc.comnih.gov
For purification, column chromatography techniques, such as affinity chromatography or size exclusion chromatography, can be employed to isolate this compound from reaction mixtures or biological extracts based on its specific properties or interactions. researchgate.netopentrons.comnih.gov Automation of these processes can lead to increased reproducibility, higher throughput, and reduced contamination risk. opentrons.com
Purity assessment of this compound is routinely performed using analytical chromatography, often coupled with UV-Vis or mass spectrometry detectors. sielc.comnih.govdenovix.com The peak area or height in the chromatogram can be used to quantify the amount of this compound relative to impurities, providing a measure of its purity. nih.gov
Separation of isomers, which can have similar physicochemical properties, is a challenging but critical aspect of this compound characterization. google.comwelch-us.comvurup.sk Specialized chromatographic columns and optimized mobile phases are often required to achieve adequate separation of positional isomers, diastereomers, or cis-trans isomers. sielc.comgoogle.comwelch-us.com For instance, phenyl and pentafluorophenyl (PFP) columns are often used for separating isomers with aromatic rings due to their unique interaction mechanisms, including pi-pi interactions and spatial selectivity. welch-us.com Chiral chromatography is employed specifically for the separation of enantiomers.
Chromatographic methods can be scaled up for preparative separation to obtain larger quantities of purified this compound or its isomers for further studies. sielc.com
Spectroscopic Probes for Real-Time Monitoring of this compound-Biological Interactions (e.g., UV-Vis, Fluorescence)
Spectroscopic techniques like UV-Vis and fluorescence spectroscopy can serve as valuable probes for real-time monitoring of the interactions between this compound and biological targets. These methods are sensitive to changes in the electronic environment of the molecule or the biological system upon binding. researchgate.netmt.comlibretexts.org
UV-Vis spectroscopy measures the absorption or transmission of light as a function of wavelength. mt.com Molecules with conjugated pi systems, known as chromophores, absorb light in the UV-Vis region. libretexts.org Changes in the UV-Vis spectrum of this compound or a target biomolecule upon complex formation can indicate binding and provide information about the nature of the interaction. UV-Vis spectroscopy can also be used for quantitative analysis and to study conformational changes in proteins or nucleic acids upon ligand binding. denovix.comresearchgate.netlibretexts.org
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light by fluorescent molecules after excitation. up.ac.zanih.gov If this compound is fluorescent or interacts with a fluorescent biological target, changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime can be used to monitor binding events in real-time. up.ac.zamdpi.comiranjournals.ir Fluorescence quenching or enhancement upon binding can provide information about the binding affinity and the mechanism of interaction. iranjournals.ir Advanced fluorescence techniques, such as fluorescence correlation spectroscopy (FCS) or Förster Resonance Energy Transfer (FRET), can provide insights into binding kinetics, stoichiometry, and conformational dynamics of biological complexes involving this compound, even at low concentrations. nih.gov
These spectroscopic methods are often used to determine binding constants and study the thermodynamics of this compound-biomolecule interactions. mdpi.comiranjournals.ir
Mechanistic Pre Clinical Pharmacological Investigations of Efoxen Ii Non Human, Non Clinical Models
In Vitro Cell-Based Assays for Efoxen II Activity (e.g., Insect Cell Line Growth Inhibition, Differentiation Assays)
In vitro cell-based assays are fundamental tools in pre-clinical research to assess the direct effects of a compound on living cells. Insect cell lines, such as Sf9 and Sf21 cells derived from Spodoptera frugiperda, are commonly utilized for such studies due to their ease of culture and their relevance to insect biology. nih.govnih.govresearchgate.net These assays can provide insights into a compound's cytotoxicity, its impact on cell proliferation, and its ability to induce or inhibit cellular differentiation.
For a compound like this compound, given its characterization as a hormone analog and its observed effects on insect development, in vitro assays could be employed to investigate its direct impact on insect cell growth and differentiation pathways. For instance, insect cell line growth inhibition assays could determine if this compound directly affects the viability or proliferation rate of insect cells. Differentiation assays, depending on the specific cell line and its differentiation potential, could explore whether this compound influences developmental processes at the cellular level.
However, specific published data detailing the results of in vitro cell-based assays, such as insect cell line growth inhibition or differentiation assays, specifically for this compound were not found in the consulted literature.
Ex Vivo Organ Culture Studies for this compound Effects on Insect Tissues
Ex vivo organ culture studies involve maintaining dissected insect tissues or organs in a controlled laboratory environment to study the effects of compounds on these specific tissues. This approach allows for the investigation of tissue-specific responses to a compound, providing a level of complexity beyond simple cell culture while remaining outside of a whole-organism context. Ex vivo techniques have been applied in insect research to study various biological processes, including host-pathogen interactions and the effects of external factors on tissue viability and function. acs.orgnih.gov
For this compound, ex vivo organ culture studies could potentially be used to examine its effects on specific insect tissues known to be involved in hormone signaling or developmental processes, such as endocrine glands, gonads, or components of the integument. Such studies could help determine if this compound directly targets certain tissues or if its effects are mediated through systemic pathways. For example, culturing insect gonads in the presence of this compound might reveal direct impacts on reproductive development, aligning with its potential role as a hormone analog.
Specific published data detailing the results of ex vivo organ culture studies investigating the effects of this compound on insect tissues were not found in the consulted literature.
Microsomal Stability and Metabolic Fate Elucidation of this compound in Insect Enzyme Systems (In Vitro)
Understanding the metabolic fate of a compound in an organism is crucial for comprehending its pharmacological activity and duration of effect. In vitro microsomal stability assays are a standard method to assess how quickly a compound is metabolized by the enzymatic systems, primarily cytochrome P450 enzymes, present in tissue microsomes. labr.cc Insects possess metabolic enzymes, including cytochrome P450 monooxygenases and glycosyltransferases, that are involved in the detoxification and metabolism of various compounds.
Applying microsomal stability assays to this compound using insect enzyme systems could provide valuable data on its metabolic half-life in insects. This would involve incubating this compound with insect microsomes (e.g., prepared from whole insects or specific tissues like the midgut or fat body, which are metabolically active) in the presence of necessary cofactors like NADPH. By measuring the depletion of the parent compound and the formation of metabolites over time, researchers can elucidate the metabolic pathways involved and the rate at which this compound is transformed. This information is vital for understanding the compound's bioavailability and the nature of the active or inactive metabolites.
Specific published data detailing the microsomal stability and metabolic fate elucidation of this compound in insect enzyme systems were not found in the consulted literature.
Investigation of this compound-Induced Phenotypes in Model Organisms (e.g., Insect Metamorphosis Alterations) for Mechanistic Insights
Investigating the phenotypes induced by a compound in whole organisms is a direct way to understand its biological effects and gain mechanistic insights. Insect model organisms, such as Drosophila melanogaster, Tribolium castaneum, and Galleria mellonella, are widely used in research due to their relatively short life cycles, genetic tractability, and well-characterized developmental processes, including metamorphosis. Phenotypic alterations, or observable characteristics resulting from gene expression and environmental interactions, are key indicators of a compound's influence on an organism.
Research has shown that this compound affects the development of Xenopsylla skrjabini fleas during metamorphosis. dtic.mil This alteration in metamorphosis represents a significant this compound-induced phenotype in a model insect organism. The observed effect on metamorphosis aligns with the characterization of this compound as a hormone analog, as insect metamorphosis is tightly regulated by a balance of hormones, primarily juvenile hormone and ecdysteroids. Further detailed investigations into the specific stages of metamorphosis affected, the morphological abnormalities observed, and the dose-response relationship for these effects in Xenopsylla skrjabini or other insect models could provide crucial mechanistic insights into how this compound interferes with insect development. For instance, a dose of 25 x 10"3 ml/g was found to be very effective in Xenopsylla skrjabini. dtic.mil
While the effect on Xenopsylla skrjabini metamorphosis is documented dtic.mil, detailed research findings on this compound-induced phenotypes in other insect model organisms or comprehensive data tables specifically detailing the range of metamorphosis alterations across different doses or species were not found in the consulted literature.
Biomarker Identification and Validation Relevant to this compound's Biological Mechanism of Action in Pre-clinical Insect Models
Biomarkers are measurable indicators of a biological state or condition, which can be used in pre-clinical studies to assess exposure to a compound, its effects, or the susceptibility of an organism. In the context of understanding the mechanism of action of a compound like this compound in insects, identifying and validating relevant biomarkers is essential. These biomarkers could include changes in the levels of specific proteins, enzymes, hormones, metabolites, or alterations in gene expression patterns that are indicative of the compound's interaction with biological targets and subsequent downstream effects.
Given that this compound is a hormone analog and affects metamorphosis dtic.mil, potential biomarkers could involve components of the insect endocrine system, such as titers of juvenile hormone or ecdysteroids, or the expression levels of genes involved in hormone synthesis, transport, or receptor binding. Changes in the activity of metabolic enzymes involved in the compound's breakdown could also serve as biomarkers of exposure or metabolic response. Identifying and validating these biomarkers would typically involve exposing insects to this compound and then measuring the levels or activity of candidate molecules using techniques such as ELISA, quantitative PCR, or mass spectrometry.
Computational Chemistry and Cheminformatics in Efoxen Ii Research
Quantum Chemical Calculations for Efoxen II Electronic Structure and Reactivity Prediction
No published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), on "this compound" were found. Such calculations are theoretically capable of determining electronic properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and electron density distribution, which are crucial for predicting a molecule's reactivity. However, without data specific to "this compound," no analysis can be provided.
Molecular Dynamics Simulations to Understand this compound Conformational Landscape and Ligand-Target Recognition
There are no available molecular dynamics (MD) simulation studies for "this compound." MD simulations are powerful tools for exploring the dynamic behavior of a molecule over time, revealing its stable conformations and how it might interact with a biological target. The absence of such research for "this compound" means its conformational landscape and mechanisms of target recognition remain uncharacterized in the public domain.
Virtual Screening and Ligand-Based Design Approaches for this compound Scaffold Optimization
A search for virtual screening campaigns or ligand-based design studies aimed at optimizing an "this compound" scaffold yielded no results. These computational techniques are employed to identify new, potentially more potent molecules based on the structure of a known active compound or its target. Without a known scaffold or activity for "this compound," this information cannot be generated.
Prediction of this compound Target Interactions and Off-Target Effects Using Cheminformatics Tools
No cheminformatics studies predicting the biological targets or potential off-target effects of "this compound" could be located. Tools for target prediction typically use molecular similarity, machine learning models, or panel docking to forecast a compound's bioactivity profile. No such predictions for "this compound" are available.
Application of Machine Learning and Artificial Intelligence for this compound Property Prediction and Analog Design
The application of machine learning (ML) or artificial intelligence (AI) models for predicting the physicochemical properties, bioactivity, or ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of "this compound" is not described in the scientific literature. Furthermore, there is no information on the use of generative AI models for designing novel analogs based on an "this compound" structure.
Future Directions and Challenges in Efoxen Ii Academic Research
Development of Next-Generation Efoxen II Analogs with Enhanced Specificity and Potency
The initial identification of this compound suggests potential for developing related compounds. Future academic research could focus on synthesizing and evaluating novel analogs structurally related to this compound. The goal would be to identify compounds with enhanced specificity towards particular insect species or developmental stages, thereby minimizing off-target effects on non-target organisms. Additionally, research would aim to improve potency, requiring lower application rates for effective control. Challenges in this area include the complex process of chemical synthesis, the need for robust bioassays across a range of insect species, and understanding the structure-activity relationships of this compound and its derivatives.
Elucidating Novel this compound-Mediated Biological Pathways Beyond Known Juvenile Hormone Analogs
While this compound is classified as a juvenile hormone analog, future research could explore whether it interacts with biological pathways beyond the canonical juvenile hormone signaling cascade. Investigations could utilize advanced molecular techniques to identify potential novel targets or downstream effects not typically associated with known juvenile hormones or their mimics. This could involve studying gene expression profiles, protein interactions, or metabolic changes in response to this compound exposure in target insects. Elucidating such pathways could reveal new insights into insect physiology and potentially uncover novel targets for pest control.
Integration of Multi-Omics Data for Comprehensive this compound Action Profiling in Systems Biology
A comprehensive understanding of this compound's effects would benefit from the integration of multi-omics data. pnnl.govnih.govresearchgate.net Future academic studies could employ transcriptomics, proteomics, metabolomics, and potentially lipidomics to profile the molecular responses of insects to this compound exposure at a systems level. pnnl.govnih.govresearchgate.net Integrating these diverse datasets could provide a holistic view of how this compound impacts various biological processes, helping to identify key affected pathways and networks. pnnl.govnih.govresearchgate.net Challenges lie in the computational analysis and interpretation of large-scale multi-omics datasets, as well as the need for standardized experimental protocols.
Addressing Challenges in this compound Selectivity and Resistance Development in Insect Models
A significant challenge for any pest control agent is the potential for the development of resistance in target populations. psu.edu Academic research on this compound would need to investigate the mechanisms by which insects might develop resistance to this compound. This could involve genetic, biochemical, and physiological studies on resistant insect strains. Furthermore, research into improving the selectivity of this compound for target pests over beneficial insects is crucial for environmentally sound pest management. psu.edunih.gov Understanding the basis of selectivity and resistance could inform the design of more sustainable control strategies and the development of resistance management plans.
Q & A
How should researchers formulate focused research questions for Efoxen II to address gaps in pharmacological mechanisms?
- Methodological Guidance : Begin with a systematic literature review to identify unresolved hypotheses, such as this compound’s interaction with cytochrome P450 isoforms or its bioavailability under varying pH conditions. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example: “Does this compound exhibit pH-dependent solubility variations that affect its absorption kinetics in vivo?” Align objectives with testable variables (e.g., solubility metrics, pharmacokinetic parameters) and ensure reproducibility by documenting protocols per ICH guidelines .
Q. What methodologies are optimal for initial in vitro and in vivo studies of this compound?
- Experimental Design : Prioritize dose-response assays (e.g., IC50 determination in enzyme inhibition studies) and ADME profiling (absorption, distribution, metabolism, excretion). Use HPLC-MS for metabolite identification and compare results with structurally analogous compounds. For in vivo models, select species with metabolic pathways homologous to humans (e.g., murine CYP3A4 analogs). Validate assays using positive controls and triplicate measurements to minimize Type I/II errors .
Q. How can researchers ensure data validity when analyzing this compound’s secondary pharmacological effects?
- Data Analysis Framework :
- Primary Data : Use blinded analysis to reduce observer bias.
- Secondary Data : Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies across studies, weighting datasets by sample size and methodological rigor.
- Statistical Tools : Implement ANOVA for multi-group comparisons and Kaplan-Meier survival analysis for longitudinal toxicity studies. Report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How should contradictory data on this compound’s metabolic stability be resolved across independent studies?
- Contradiction Analysis Protocol :
Root-Cause Identification : Compare experimental conditions (e.g., liver microsome sources, incubation temperatures).
Replication : Re-run assays under standardized conditions (e.g., human hepatocytes from a common donor pool).
Statistical Reconciliation : Use Bland-Altman plots to assess inter-study variability and mixed-effects models to account for batch effects.
Reference the Principal Contradiction Framework (Mao, 1937) to distinguish artifacts from biologically significant outliers .
Q. What strategies optimize this compound’s experimental design for high-throughput screening (HTS)?
- Advanced Design Principles :
- Factorial Designs : Test combinatorial variables (e.g., temperature, solvent polarity) via response surface methodology.
- Adaptive Trials : Use Bayesian optimization to adjust dosing regimens in real time.
- Power Analysis : Calculate sample sizes using G*Power to achieve 80% power (α=0.05) for detecting ≥20% efficacy differences.
Document deviations in supplementary materials to enhance reproducibility .
Q. How can computational modeling improve target validation for this compound in heterogeneous disease models?
- Integrative Modeling Approach :
- Molecular Dynamics (MD) : Simulate this compound’s binding kinetics with target proteins (e.g., 1μs simulations using AMBER).
- QSAR : Corrogate structural features (e.g., logP, polar surface area) with in vivo efficacy data.
- Machine Learning : Train random forest models on omics datasets to predict off-target interactions.
Validate predictions via SPR (surface plasmon resonance) and cryo-EM .
Data Presentation and Reproducibility
Q. What standards govern the presentation of this compound’s crystallographic and spectroscopic data?
- Compliance Checklist :
- Crystallography : Adopt CIF (Crystallographic Information Framework) formats; report R-factors and resolution limits.
- NMR/IR : Annotate peaks with δ/ppm values and assign multiplicity (e.g., singlet, doublet).
- Raw Data : Deposit in repositories like Zenodo or ChEMBL with unique DOIs.
Follow the Beilstein Journal of Organic Chemistry guidelines for experimental rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
